molecular formula C12H12ClN7S B6716706 3-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1H-1,2,4-triazol-5-amine

3-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1H-1,2,4-triazol-5-amine

Cat. No.: B6716706
M. Wt: 321.79 g/mol
InChI Key: YXHKDZCZAXSAPZ-UHFFFAOYSA-N
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Description

3-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1H-1,2,4-triazol-5-amine is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and a sulfanyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1H-1,2,4-triazol-5-amine typically involves multi-step organic reactions. One common method involves the initial formation of the triazole ring through cyclization reactions. The chlorophenyl and methyl groups are introduced via substitution reactions, while the sulfanyl group is added through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially altering the compound’s electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1H-1,2,4-triazol-5-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1H-1,2,4-triazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the chlorophenyl and sulfanyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole: This compound shares a similar core structure but lacks the additional triazole ring.

    4-methyl-3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazole: Another related compound with a trifluoromethyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of 3-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1H-1,2,4-triazol-5-amine lies in its dual triazole rings and the specific arrangement of functional groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN7S/c1-20-9(6-21-12-15-11(14)18-19-12)16-17-10(20)7-2-4-8(13)5-3-7/h2-5H,6H2,1H3,(H3,14,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHKDZCZAXSAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2=CC=C(C=C2)Cl)CSC3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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